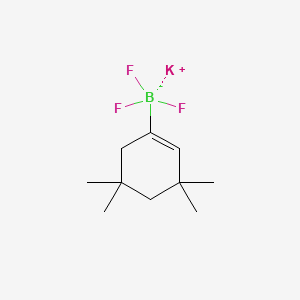
Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a cyclohexenyl ring with four methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate typically involves the reaction of a suitable boron precursor with a trifluoromethylating agent in the presence of a potassium source. One common method involves the use of potassium trifluoroborate and a cyclohexenyl derivative under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds .
Aplicaciones Científicas De Investigación
Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate exerts its effects involves the interaction of the boron center with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The molecular pathways involved may include the formation of boron-oxygen or boron-carbon bonds, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Potassium 3-fluorophenyltrifluoroborate: Similar in structure but with a fluorophenyl group instead of a cyclohexenyl ring.
Potassium trifluoro(hex-1-yn-1-yl)boranuide: Contains an alkyne group instead of a cyclohexenyl ring.
Uniqueness
Potassium (3,3,5,5-tetramethylcyclohex-1-enyl) trifluoroborate is unique due to its specific combination of a trifluoromethyl group and a highly substituted cyclohexenyl ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
potassium;trifluoro-(3,3,5,5-tetramethylcyclohexen-1-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF3.K/c1-9(2)5-8(11(12,13)14)6-10(3,4)7-9;/h5H,6-7H2,1-4H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIFXPRXALNWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(CC(C1)(C)C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF3K |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
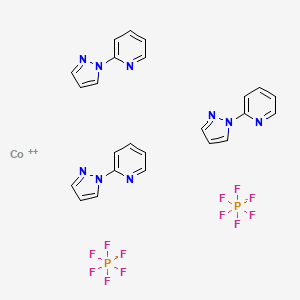


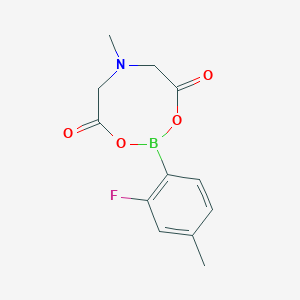
![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)

![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)
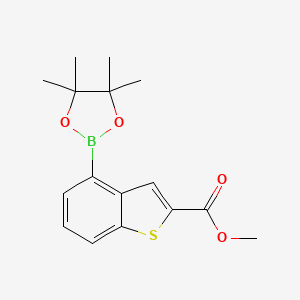
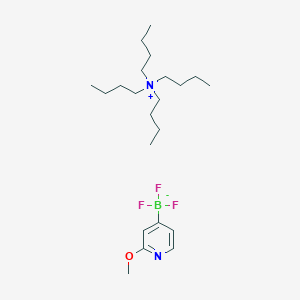
![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B8204834.png)
![Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B8204846.png)
![potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide](/img/structure/B8204860.png)
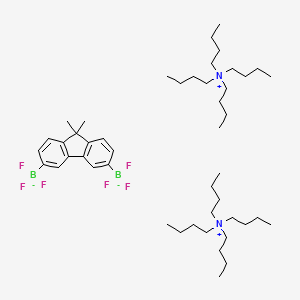
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B8204872.png)
